molecular formula C16H14F2N2O3S B2927564 4-fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896313-41-0

4-fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2927564
CAS No.: 896313-41-0
M. Wt: 352.36
InChI Key: ABDIMLZNBDUXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O3S and its molecular weight is 352.36. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

Research has identified certain benzenesulfonamide derivatives as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Introduction of fluorine atoms in these compounds has been found to preserve COX-2 potency and increase selectivity towards COX-1/COX-2, leading to the development of compounds like JTE-522 for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors play a critical role in the kynurenine pathway, which is implicated in several neurodegenerative diseases. Compounds with significant inhibitory activity have the potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Carbonic Anhydrase Inhibition

Several studies have synthesized and tested benzenesulfonamides for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in critical physiological functions. Compounds with fluorine substituents have shown strong inhibition towards human cytosolic isoforms hCA I and II, which is essential for developing therapeutics for conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).

Antimicrobial and Anticancer Activity

A series of benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The introduction of various substituents, including fluorine, has led to compounds that exhibit significant activity against a range of microbial strains and cancer cell lines, suggesting their potential as therapeutic agents (Kumar et al., 2014).

Properties

IUPAC Name

4-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDIMLZNBDUXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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